molecular formula C18H22N2 B1364734 [(4-Methylphenyl)phenylmethyl]piperazine CAS No. 68240-63-1

[(4-Methylphenyl)phenylmethyl]piperazine

Cat. No.: B1364734
CAS No.: 68240-63-1
M. Wt: 266.4 g/mol
InChI Key: LRAIVZSSYJVWOC-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)phenylmethyl]piperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18(16-5-3-2-4-6-16)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIVZSSYJVWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396607
Record name 1-[(4-Methylphenyl)(phenyl)methyl]piperazine
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68240-63-1
Record name 1-[(4-Methylphenyl)phenylmethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68240-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)(phenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Piperazine Scaffold in Contemporary Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern drug discovery and chemical biology. benthamdirect.com It is often considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has made piperazine a structural element in numerous drugs across various therapeutic areas. nih.gov The widespread presence of this moiety in FDA-approved medicines underscores its importance. researchgate.netthieme-connect.com

The utility of the piperazine scaffold stems from its unique physicochemical properties. nih.govtandfonline.com The two nitrogen atoms provide sites for hydrogen bonding and can be modified to fine-tune a molecule's basicity, solubility, and pharmacokinetic profile. benthamdirect.comnih.gov This adaptability allows medicinal chemists to modulate the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate, which is crucial for developing effective and safe therapeutics. benthamdirect.com

The piperazine core is found in drugs targeting a vast range of conditions, including cancer, microbial infections, inflammation, and central nervous system disorders. researchgate.netwisdomlib.orgnih.govbenthamdirect.com Its derivatives have been developed as antipsychotic, antidepressant, antianginal, antiviral, and antihistaminic agents. wisdomlib.orgresearchgate.net The ability to easily modify the piperazine structure allows for the creation of large libraries of compounds for screening against various diseases, making it an invaluable tool in the quest for novel therapeutic agents. benthamdirect.comnih.gov

Piperazine-Containing DrugTherapeutic Class
ImatinibAnticancer researchgate.net
CiprofloxacinAntibacterial researchgate.net
ClozapineAntipsychotic nih.gov
VortioxetineAntidepressant nih.gov
ItraconazoleAntifungal researchgate.net
IndinavirAntiviral (Anti-HIV) researchgate.net

The Evolution of Benzhydrylpiperazine Derivatives Within Medicinal Chemistry Contexts

The benzhydrylpiperazine framework, which characterizes [(4-Methylphenyl)phenylmethyl]piperazine, has a rich history in medicinal chemistry. This structural class consists of a piperazine (B1678402) ring N-substituted with a diphenylmethyl (benzhydryl) group. Derivatives based on this core have led to the development of numerous important drugs. nih.gov

Historically, benzhydrylpiperazine derivatives first gained prominence as antihistamines. researchgate.net Compounds like cyclizine (B1669395) and chlorcyclizine (B1668710) were among the early successes, demonstrating the effectiveness of this scaffold in blocking histamine (B1213489) H1 receptors. nih.gov Subsequent research revealed that minor structural modifications to the benzhydrylpiperazine core could lead to compounds with dramatically different pharmacological profiles. wisdomlib.org

This structural exploration led to the discovery of derivatives with applications beyond allergies. For instance, the introduction of specific substituents on the phenyl rings or the second nitrogen of the piperazine ring yielded compounds with potent activity as calcium channel blockers, such as Cinnarizine and Flunarizine, which are used to treat vertigo and migraine. nih.gov Further research into this versatile scaffold has produced molecules with anticancer, antiviral, and dopaminergic activities, highlighting the remarkable adaptability of the benzhydrylpiperazine core in targeting a wide range of biological systems. researchgate.netnih.gov The synthesis of various 1-benzhydryl-piperazine derivatives continues to be an active area of research for developing novel therapeutic agents. ijpsr.comresearchgate.net

Benzhydrylpiperazine DerivativePrimary Therapeutic Application
CyclizineAntihistamine, Antiemetic nih.gov
CetirizineAntihistamine nih.gov
FlunarizineCalcium Channel Blocker (Migraine) nih.govossila.com
CinnarizineCalcium Channel Blocker (Vertigo) nih.gov

Current Research Trajectories and Potential Applications of 4 Methylphenyl Phenylmethyl Piperazine As a Research Tool and Chemical Building Block

Established Synthetic Pathways for the Piperazine Core

The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, and its synthesis is well-established. researchgate.net Several fundamental approaches are employed to construct this six-membered diamine ring, forming the basis for the subsequent synthesis of complex derivatives like this compound.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine chemistry, enabling the formation of both the core ring and its N-substituted derivatives. mdpi.com One classical approach to the piperazine ring itself involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. More commonly, nucleophilic substitution is employed to introduce substituents onto a pre-existing piperazine ring. The secondary amines of piperazine readily act as nucleophiles, attacking electrophilic species such as alkyl halides or sulfonates. mdpi.comresearchgate.net For instance, the synthesis of N-alkylpiperazines is frequently achieved by reacting piperazine with alkyl chlorides or bromides. mdpi.com Similarly, N-arylpiperazines can be synthesized via nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic halides, such as pentafluoropyridine. mdpi.comresearchgate.net This reactivity is fundamental to the synthesis of asymmetrically substituted piperazines, where one nitrogen atom is often protected to prevent disubstitution. nih.gov

Condensation Polymerization Approaches for Piperazine-Containing Polymers

Piperazine's nature as a diamine makes it an excellent monomer for condensation polymerization. zbwhr.com This process involves the reaction between two different bifunctional monomers to form a polymer, with the concurrent elimination of a small molecule like water. zbwhr.com When piperazine or its derivatives, such as methyl piperazine, react with diacids or diesters (e.g., terephthalic acid), polyamides are formed. zbwhr.com The reaction mechanism proceeds through the nucleophilic attack of the piperazine's amine groups on the carbonyl carbons of the diacid, leading to the formation of an amide bond and the release of water. zbwhr.com Another example involves reacting piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) to yield a piperazine-containing polymer, demonstrating a green synthetic route for creating biocompatible polymers. rsc.org These polymers find applications in various fields, from textiles to biomedical materials. zbwhr.comrsc.org

Monomer 1Monomer 2Polymer TypeSmall Molecule EliminatedReference
Methyl PiperazineTerephthalic AcidPolyamideWater zbwhr.com
PiperazineEthylenediaminetetraacetic dianhydride (EDTAD)Piperazine PolymerNot specified rsc.org
2-Methylpiperazine1,3-diisocyanatomethylbenzenePolyurea (via isocyanate reaction)None ontosight.ai

DABCO-Mediated Reactions for Piperazine Derivative Formation

A versatile and modern strategy for synthesizing N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org This method leverages the cleavage of a C-N bond within the rigid DABCO structure to generate a piperazine ring with a specific substituent. The process begins with the activation of DABCO by an electrophilic reagent, such as an alkyl halide, aryl halide, or carboxylic acid, to form a quaternary ammonium (B1175870) salt. rsc.orgresearchgate.netnih.gov This salt is a reactive intermediate that can be intercepted by a wide range of nucleophiles. rsc.org The subsequent nucleophilic attack leads to the cleavage of one of the C-N bonds in the DABCO cage, resulting in the formation of an N,N'-disubstituted piperazine derivative. researchgate.net This modular approach is highly valued for its ability to create diverse piperazine structures under often mild, metal-free conditions. researchgate.netresearchgate.net

Activating Reagent for DABCONucleophileResulting Product TypeReference
Alkyl HalidesVarious (phenols, thiols, amines, etc.)N-Alkyl-N'-ethyl piperazines rsc.org
Aryl HalidesVariousN-Aryl-N'-ethyl piperazines rsc.org
Carboxylic AcidsVariousN-Acyl-N'-ethyl piperazines nih.gov
Diaryliodonium SaltsVariousN-Aryl-N'-ethyl piperazines rsc.org
Activated AlkynesVariousN-Vinyl-N'-ethyl piperazines rsc.org

Synthetic Strategies for Substituted Arylmethylpiperazine Moieties

The synthesis of the specific target molecule, this compound, involves attaching the bulky diarylmethyl group to one of the piperazine nitrogen atoms. The primary strategy for this transformation is nucleophilic substitution.

This is typically achieved by reacting piperazine with a suitable (4-methylphenyl)phenylmethyl halide, such as (4-methylphenyl)phenylmethyl chloride. In this reaction, one of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the leaving group (e.g., Cl-). To favor monosubstitution and prevent the formation of the 1,4-disubstituted product, an excess of piperazine is often used. Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc) prior to the substitution reaction, followed by deprotection. mdpi.com

A well-documented analogous synthesis is that of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), a key intermediate for the drug cetirizine. chemicalbook.comasianpubs.org This synthesis involves reacting piperazine with 4-chlorobenzhydryl chloride in a suitable solvent, often in the presence of a base like potassium carbonate to scavenge the HCl byproduct. chemicalbook.com This established methodology provides a direct template for the synthesis of this compound.

Enantioselective Synthesis of this compound and Analogues

The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is crucial in pharmaceutical development as different enantiomers can have distinct biological activities.

One powerful strategy involves building the piperazine ring from a pre-existing chiral starting material. For example, a patent for a related compound describes the reaction of an optically pure amine, such as levorotatory (-)-(4-chlorophenyl)phenylmethylamine, with N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. google.com This reaction directly constructs the piperazine ring while preserving the stereochemistry of the starting chiral amine, yielding an enantiomerically pure final product. google.com Another advanced method is the palladium-catalyzed decarboxylative allylic alkylation, which can create chiral piperazinones from prochiral substrates; these piperazinones can then be chemically reduced to the corresponding chiral gem-disubstituted piperazines. nih.gov

Chemical Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not employed, the product is a racemic mixture (a 50:50 mixture of both enantiomers). Chemical resolution is a common technique to separate these enantiomers. The most established method is diastereomeric salt crystallization. acs.org

This process involves reacting the racemic piperazine derivative, which is a base, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. acs.org By carefully selecting the resolving agent and solvent system, one of the diastereomeric salts can be selectively crystallized from the solution, while the other remains dissolved. acs.org After separation by filtration, the crystallized salt is treated with a base to break the salt and liberate the desired, now optically pure, piperazine enantiomer.

Chiral Compound to be ResolvedResolving AgentTechniqueReference
Diphenyl-substituted N-methyl-piperazinedi-p-anisoyl-d-tartaric acidDiastereomeric salt crystallization acs.org
2-Piperidin-2-yl-ethanol(S)-(+)-camphorsulfonic acidDiastereomeric salt crystallization google.com
Piperazine-2-carboxylic acid estersEnzyme (e.g., Lipase A from Candida antarctica)Enzymatic kinetic resolution researchgate.net
Cationic piperazine derivativesSulfated β-cyclodextrinCapillary Electrophoresis researchgate.net

Asymmetric Synthetic Approaches Towards Chiral Piperazine Derivatives

The synthesis of enantiomerically pure piperazine derivatives is of significant interest due to the differential biological activity often exhibited by stereoisomers. Asymmetric synthesis aims to produce a single enantiomer, converting an achiral starting material into a chiral product. nih.gov This can be achieved through several principal strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. nih.gov

Chiral Auxiliaries: One established method involves the temporary incorporation of a stereogenic group, known as a chiral auxiliary, to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov These auxiliaries, often derived from the natural chiral pool like amino acids or terpenes, can be removed after the desired stereocenter has been established. nih.gov For instance, (R)-(−)-phenylglycinol has been used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org Similarly, pseudoephedrine can serve as a chiral auxiliary where its stereochemistry directs the alkylation of an associated enolate. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to create the desired stereoisomer. For example, a palladium-catalyzed cyclization reaction can be employed for the modular synthesis of highly substituted piperazines with high regio- and stereochemical control. organic-chemistry.org Another strategy involves the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines, which has been used to create stereochemically defined trifluoromethylated piperazines. rsc.org

Diastereoselective Approaches and Resolution: In cases where a racemic mixture is formed, resolution can be employed to separate the enantiomers. This is often accomplished by reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. This approach has been successfully applied to analogs such as 1-[(4-chlorophenyl)phenylmethyl]piperazine. google.comgoogle.com A process for preparing the individual enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been detailed, which are then used to produce the optically pure enantiomers of the corresponding piperazine base. google.comgoogle.com Hydrolysis of the separated sulfonylated enantiomers, for instance with hydrobromic acid in an acetic acid medium, yields the final optically pure piperazine enantiomers with high yield and an optical purity often exceeding 98%. google.com

The following table summarizes various asymmetric strategies applicable to the synthesis of chiral piperazines.

Methodology Key Reagents/Catalysts Description Typical Outcome
Chiral Auxiliary (R)-(−)-Phenylglycinol, (R,R)-PseudoephedrineThe auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, such as alkylation or cyclization, and is subsequently removed. wikipedia.orgrsc.orgHigh diastereomeric excess, leading to high enantiomeric purity after auxiliary removal.
Catalytic Diastereoselective Cyclization Palladium catalystsA modular synthesis of 2,6-disubstituted piperazines has been achieved via a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction. rsc.orgorganic-chemistry.orgHigh diastereoselectivity (trans isomer favored).
Diastereoselective Nucleophilic Addition Ruppert–Prakash reagent (TMSCF₃), Ellman's auxiliaryThis method involves the addition of a nucleophile to a chiral sulfinylimine to create stereodefined piperazine derivatives. rsc.orgAccess to stereochemically defined substituted piperazines.
Kinetic Resolution Chiral acids (e.g., tartaric acid derivatives)A racemic mixture of a derivatized piperazine is reacted with a chiral resolving agent to form diastereomeric salts that can be separated physically. google.comgoogle.comSeparation of enantiomers, achieving high optical purity (>98%).

Derivatization Strategies for Structural Modification of the Piperazine Ring

The piperazine scaffold, particularly the unsubstituted secondary amine at the N-4 position of a 1-substituted piperazine like this compound, provides a versatile handle for extensive structural modification. researchgate.net This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. Common derivatization strategies include N-alkylation, N-arylation, and the formation of amides and sulfonamides.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated. One of the most versatile methods for this transformation is reductive amination. mdpi.com This reaction involves the condensation of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. mdpi.comnih.gov This one-pot procedure is highly efficient for preparing N-alkyl compounds. nih.govgoogle.com Direct alkylation using alkyl halides is also a common, straightforward approach. researchgate.net

N-Arylation: The introduction of an aryl group at the N-4 position is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to efficiently form the N-aryl bond between the piperazine and an aryl halide under aerobic conditions. organic-chemistry.orgmdpi.com

Amide and Sulfonamide Formation: The nucleophilic secondary amine of the piperazine ring readily reacts with various electrophiles to form stable amide or sulfonamide linkages.

Acylation: Amides can be synthesized by reacting the piperazine with acyl chlorides or by coupling with carboxylic acids using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netijpsr.comnih.govnih.gov

Sulfonylation: The reaction with sulfonyl chlorides, such as toluenesulfonyl chloride or substituted benzenesulfonyl chlorides, in the presence of a base, yields the corresponding N-sulfonylated piperazine derivatives. researchgate.netnih.govasianpubs.org The resulting sulfonamide is a stable functional group found in many biologically active molecules.

The table below illustrates these common derivatization strategies for the piperazine ring, using the 1-benzhydrylpiperazine (B193184) core as a representative scaffold.

Reaction Type Reagents Resulting Functional Group Example Reaction Conditions
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃N-AlkylAldehyde, Sodium triacetoxyborohydride, Dichloroethane, Room Temperature nih.gov
N-Alkylation Alkyl Halide (R-X)N-AlkylAlkyl bromide, K₂CO₃, Acetonitrile (B52724), Reflux researchgate.net
Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, BaseN-ArylAryl chloride, Pd(OAc)₂, Ligand, Cs₂CO₃, Toluene organic-chemistry.org
Acylation Acyl Chloride (RCOCl)N-Acyl (Amide)Acyl chloride, Triethylamine, Dichloromethane ijpsr.com
Amide Coupling Carboxylic Acid (RCOOH)N-Acyl (Amide)RCOOH, HBTU, DIPEA, DMF, Room Temperature nih.gov
Sulfonylation Sulfonyl Chloride (RSO₂Cl)N-Sulfonyl (Sulfonamide)Toluene-4-sulfonyl chloride, Triethylamine, Dichloromethane researchgate.net

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the 4-methylphenyl (tolyl) group, the phenyl group, the methine proton, and the piperazine ring.

Aromatic Protons: The protons on the phenyl and p-tolyl rings would appear in the aromatic region (typically δ 7.0-8.0 ppm). The p-tolyl group would exhibit a characteristic AA'BB' splitting pattern for the four aromatic protons.

Methine Proton: The single proton on the carbon connecting the two aryl groups and the piperazine ring (the benzylic proton) would likely appear as a singlet in the region of δ 4.0-5.0 ppm.

Piperazine Protons: The protons on the piperazine ring would likely appear as multiplets in the upfield region of the spectrum, typically between δ 2.0-3.5 ppm. The symmetry of the piperazine ring can influence the complexity of these signals.

Methyl Protons: The methyl group on the tolyl ring would give a sharp singlet at around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Aromatic Carbons: A number of signals would be expected in the aromatic region (δ 110-160 ppm), corresponding to the carbons of the phenyl and p-tolyl rings. The quaternary carbons would have different chemical shifts compared to the protonated carbons.

Methine Carbon: The benzylic carbon would resonate in the range of δ 60-80 ppm.

Piperazine Carbons: The carbon atoms of the piperazine ring would be expected to appear in the range of δ 40-60 ppm.

Methyl Carbon: The methyl carbon of the tolyl group would be observed at approximately δ 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2-7.4 (m)127-145
p-Tolyl-H (aromatic)7.1-7.3 (d,d)129-138
Methine-H~4.2 (s)~75
Piperazine-H2.3-2.9 (m)46-55
Methyl-H~2.3 (s)~21

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₈H₂₂N₂), the expected exact mass would be approximately 266.1783 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. For this compound, characteristic fragments would be expected from the loss of the phenyl, tolyl, or piperazine moieties. For instance, a prominent peak might be observed corresponding to the [(4-Methylphenyl)phenylmethyl]+ cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2800-3000 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-N stretching: Around 1000-1200 cm⁻¹

N-H stretching (if secondary amine is present on the piperazine ring): A weak to medium band around 3300-3500 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound contains both phenyl and tolyl groups, which are expected to absorb in the UV region. The spectrum would likely show absorption maxima (λmax) characteristic of these aromatic systems, typically in the range of 200-280 nm.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For the separation and quantification of this compound, a reversed-phase HPLC method would likely be developed.

Method Development:

Column: A C18 column is a common choice for the separation of nonpolar to moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution conditions would be optimized to achieve good separation and peak shape.

Detection: UV detection would be suitable due to the presence of the aromatic rings. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Validation: A developed HPLC method would need to be validated according to established guidelines to ensure its reliability. Validation parameters would include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) Applications for Specific Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be possible, potentially after derivatization to increase its volatility and thermal stability.

Applications:

Derivatization: The secondary amine in the piperazine ring could be derivatized, for example, by acylation, to produce a more volatile compound suitable for GC analysis.

Column: A capillary column with a nonpolar or moderately polar stationary phase, such as a phenyl-methylpolysiloxane, would likely be used.

Detection: A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For more specific identification, a mass spectrometer (GC-MS) could be used as the detector, providing both retention time and mass spectral data for unambiguous identification.

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS) stands as a powerful and highly sensitive analytical technique for the detection and quantification of trace levels of this compound in various matrices. This method combines the superior separation efficiency of UPLC, which utilizes sub-2 µm particle columns for higher resolution and faster analysis times, with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The technique is particularly suited for analyzing complex samples where the target analyte is present in low concentrations.

The general workflow involves sample extraction, chromatographic separation, ionization of the target molecule, and its subsequent fragmentation and detection. In positive ion mode ESI, this compound is readily protonated to form the precursor ion [M+H]⁺. This ion is then isolated in the first quadrupole of the mass spectrometer and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and quantitative analysis, minimizing interference from the sample matrix.

While specific UPLC-ESI/MS/MS studies dedicated solely to this compound are not extensively detailed in publicly available literature, the analytical methodology can be reliably inferred from studies on structurally analogous piperazine derivatives, particularly its chloro-analogue, 1-[(4-Chlorophenyl)phenylmethyl]piperazine. massbank.eumassbank.eu The chromatographic and mass spectrometric behavior of these compounds is expected to be very similar due to their shared core structure.

Chromatographic Conditions

For the trace analysis of this compound, a reversed-phase UPLC system is typically employed. A C18 column is a common choice, providing effective separation based on the compound's hydrophobicity. massbank.euxml-journal.net A gradient elution program using a binary solvent system, such as water with a small percentage of formic acid (Solvent A) and an organic solvent like methanol (B129727) or acetonitrile with formic acid (Solvent B), is used to achieve optimal separation and peak shape. massbank.eumassbank.eu The formic acid helps to promote the ionization of the analyte in the ESI source.

An example of typical UPLC parameters, adapted from the analysis of analogous compounds, is presented below.

ParameterCondition
UPLC SystemHigh-performance liquid chromatography system
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min
Column Temperature35 - 45 °C
Injection Volume1 - 10 µL
ElutionGradient

Mass Spectrometry and Fragmentation

In tandem mass spectrometry, this compound (Molecular Formula: C₁₈H₂₂N₂, Molecular Weight: 266.39 g/mol ) would be expected to form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 267.18. chemimpex.com This ion serves as the precursor for MS/MS analysis.

The fragmentation pattern of piperazine analogues typically involves the cleavage of the C-N bonds within the piperazine ring or the bond connecting the piperazine moiety to the benzhydryl group. xml-journal.netresearchgate.net Based on the fragmentation of its chloro-analogue, two primary fragmentation pathways are anticipated. massbank.eumassbank.eu

Pathway 1: Cleavage of the Piperazine Ring. This pathway involves the fragmentation of the piperazine ring itself, leading to characteristic product ions.

Pathway 2: Formation of the Benzhydryl Cation. The most prominent fragmentation pathway is often the cleavage of the bond between the benzhydryl carbon and the piperazine nitrogen, resulting in a stable (4-methylphenyl)phenylmethyl carbocation. This fragment is highly characteristic and provides significant structural confirmation.

The predicted precursor and product ions for the MS/MS analysis of this compound are detailed in the following table.

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Proposed Fragment Structure
This compound267.18181.10[(4-Methylphenyl)phenylmethyl]⁺
85.08[Piperazine+H]⁺

The transition from the precursor ion (m/z 267.18) to the most abundant and stable product ion (m/z 181.10) typically serves as the primary transition for quantification due to its high intensity and specificity. A second transition, such as 267.18 → 85.08, can be used as a qualifier ion to enhance the confidence of identification, ensuring that the detected peak corresponds unequivocally to the target analyte. The development of such a UPLC-ESI/MS/MS method enables the reliable quantification of this compound at trace levels, which is essential for its use in analytical methods for quality control and regulatory compliance. chemimpex.com

Computational Chemistry and Molecular Modeling of 4 Methylphenyl Phenylmethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of piperazine (B1678402), these methods elucidate the distribution of electrons and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to [(4-Methylphenyl)phenylmethyl]piperazine, such as 1-phenylpiperazine-1,4-dium bis(hydrogen sulfate) and various isomers of 4-methoxyphenyl (B3050149) piperazine, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular geometries and vibrational frequencies. researchgate.netresearchgate.net These studies provide a foundational understanding of bond lengths, bond angles, and conformational preferences.

For substituted 4-(4-hydroxyphenyl) piperazine derivatives, DFT has been used to simulate FT-IR, FT-Raman, and UV-Vis spectra, showing good correlation with experimental data. bohrium.com Such analyses help in confirming the molecular structure and understanding the electronic transitions. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. bohrium.com For instance, in the analysis of 1-amino, 1-chloro, and 1-methyl-4-(4-hydroxyphenyl) piperazine, these calculations revealed their bioactive nature. bohrium.com

Molecular Electrostatic Potential (MEP) maps, generated through DFT, are also invaluable. They visualize the electron density around the molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In the study of 4-methoxyphenyl piperazine isomers, MEP maps helped in understanding the reactive sites of the molecules. researchgate.net Natural Bond Orbital (NBO) analysis is another DFT-based technique that provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions. bohrium.com

Table 1: Representative DFT-Calculated Parameters for Phenylpiperazine Analogs

Parameter Compound Family Significance
HOMO-LUMO Gap Substituted 4-(4-hydroxyphenyl) piperazines Indicates chemical reactivity and bioactivity bohrium.com
Vibrational Frequencies 1-Phenylpiperazine derivatives Correlates with experimental IR and Raman spectra researchgate.net
Molecular Electrostatic Potential 4-Methoxyphenyl piperazine isomers Identifies sites for electrophilic and nucleophilic attack researchgate.net
NBO Analysis Substituted 4-(4-hydroxyphenyl) piperazines Elucidates charge transfer and bonding interactions bohrium.com

This table is generated based on data from studies on analogous compounds and is for illustrative purposes.

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their interactions within biological systems. nih.gov For piperazine-containing compounds, hydrogen bonds and van der Waals forces play a significant role in their crystal packing and interaction with protein targets.

In a study of bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, X-ray diffraction revealed a network of intermolecular O-H···O and N-H···O hydrogen bonds that stabilize the crystal structure. mdpi.com Hirshfeld surface analysis and 2D fingerprint plots are computational tools used to quantify these non-covalent interactions, providing a detailed picture of the intermolecular contacts. mdpi.com Similarly, in the theoretical study of 1-phenylpiperazine-1,4-dium bis(hydrogen sulfate), NBO and Atoms in Molecules (AIM) analyses were used to investigate both intra- and intermolecular interactions, highlighting a significant number of intermolecular hydrogen bonds. researchgate.net The Reduced Density Gradient (RDG) method is another valuable tool for visualizing and characterizing weak non-covalent interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict how a ligand, such as this compound, might interact with a protein target.

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net For various arylpiperazine derivatives, molecular docking has been successfully used to predict their binding affinities to targets like the androgen receptor. nih.gov In a study of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, molecular docking was used to predict binding behaviors, which were then correlated with experimental data from high-performance affinity chromatography. rsc.org These studies often reveal that the binding is driven by a combination of forces, including hydrogen bonds and electrostatic interactions. rsc.org The affinity of these derivatives is highly dependent on the nature and position of functional groups on the phenyl and piperazine rings. rsc.org

Table 2: Examples of Predicted Binding Affinities for Piperazine Derivatives at Various Receptors

Compound Class Target Receptor Predicted Binding Affinity (Example) Key Interacting Residues (Example)
N-phenylpiperazine derivatives α1A-adrenoceptor Not specified in abstract Asp106, Gln177, Ser188, Ser192, Phe193 rsc.org
Arylpiperazine derivatives Androgen Receptor Not specified in abstract Not specified in abstract nih.gov
Piperazine/Piperidine (B6355638) derivatives Histamine (B1213489) H3 / Sigma-1 Receptors Ki values in nanomolar range Not specified in abstract acs.orgnih.gov

This table is illustrative and based on findings from studies on various piperazine derivatives.

Beyond predicting binding affinity, molecular docking also elucidates the most likely binding mode or pose of a ligand within a protein's active site. nih.gov This includes identifying key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). For N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, docking studies identified key residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding sites. rsc.org

Conformational analysis is an integral part of understanding ligand-receptor interactions. The biological activity of a molecule can be highly dependent on its three-dimensional shape. For 2-substituted piperazines, computational studies have shown a preference for an axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This preferred conformation can dictate how the molecule fits into a receptor's binding pocket. nih.gov Molecular dynamics (MD) simulations are often used in conjunction with docking to explore the stability of the predicted binding pose and to account for the flexibility of both the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules. nih.govnih.gov

For various classes of piperazine derivatives, QSAR and 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological activities. For instance, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors were correlated with their antagonistic activity. nih.gov In another study on aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models identified specific molecular descriptors that influence their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov

CoMFA and CoMSIA models generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity. nih.gov For a large set of piperazinyl-glutamate-pyridines/pyrimidines acting as P2Y12 antagonists, CoMFA and CoMSIA models were developed that showed good statistical significance and predictive ability. nih.gov The contour maps from these models, when combined with molecular docking results, provide valuable insights for the rational design of new, more potent inhibitors. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-phenylpiperazine-1,4-dium bis(hydrogen sulfate)
4-methoxyphenyl piperazine
4-(4-hydroxyphenyl) piperazine
1-amino-4-(4-hydroxyphenyl) piperazine
1-chloro-4-(4-hydroxyphenyl) piperazine
1-methyl-4-(4-hydroxyphenyl) piperazine

In Silico Prediction of Potential Pharmacological Interactions

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery, offering predictive insights into the potential pharmacological interactions of novel compounds. Through in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can forecast the binding affinity of a ligand to various protein targets, elucidate potential mechanisms of action, and predict pharmacokinetic properties. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the pharmacological landscape of its structural analogs, namely benzhydrylpiperazine and phenylpiperazine derivatives, has been explored. These studies provide a valuable framework for predicting the potential biological targets of this compound.

The core structure of this compound, featuring a piperazine ring attached to a benzhydryl group, is a well-recognized pharmacophore. Piperazine moieties are integral to numerous centrally active agents, often contributing to interactions with a range of neurotransmitter receptors and transporters. The benzhydryl component, with its two phenyl rings, facilitates hydrophobic and van der Waals interactions within protein binding pockets.

In silico investigations of structurally related benzhydrylpiperazine and phenylpiperazine derivatives have suggested potential interactions with several key protein families. Molecular docking studies on these analogs have frequently identified high binding affinities for targets within the central nervous system (CNS), as well as for enzymes implicated in cellular signaling and cancer progression.

For instance, various phenylpiperazine derivatives have been computationally evaluated for their anti-proliferative activity against cancer cell lines, with molecular docking studies indicating interactions with receptors such as the androgen receptor. Similarly, benzhydrylpiperazine analogs have been the subject of docking studies against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

The tables below summarize the findings from in silico studies on classes of compounds structurally related to this compound, offering a predictive glimpse into its potential pharmacological profile. It is important to note that these are predictions for analogous structures and would require experimental validation for this compound itself.

Table 1: Predicted Protein Target Classes for Phenylpiperazine and Benzhydrylpiperazine Derivatives from Molecular Docking Studies

Compound ClassPredicted Target ClassSpecific Examples of Protein TargetsPotential Therapeutic Area
Phenylpiperazine DerivativesReceptorsAndrogen ReceptorCancer
Benzhydrylpiperazine DerivativesEnzymesCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Anti-inflammatory, Cancer
Piperazine-based CompoundsReceptorsSigma Receptor 1 (S1R)Neurological Disorders
Phenylpiperazine DerivativesEnzymesMonoamine Oxidase (MAO)Depression

Table 2: Summary of Findings from In Silico Studies on Related Piperazine Derivatives

Study FocusKey FindingsReference Compound Class
Anticancer ActivityMolecular docking studies revealed that benzhydryl piperazine-1,2,3-triazoline hybrids exhibit favorable binding affinities with cancer cell targets such as CDK2/cyclin A2 and kinase Akt1 PKB alpha. bohrium.comBenzhydrylpiperazine Hybrids
Anti-proliferative ActivityQSAR and molecular docking studies of phenylpiperazine derivatives against prostate cancer cell lines indicated that these compounds primarily form hydrogen, halogen, and hydrophobic interactions with the androgen receptor. proquest.comPhenylpiperazine Derivatives
Anti-inflammatory and Anticancer ActivityBenzhydrylpiperazine-based hybrids were designed as dual COX-2/5-LOX inhibitors, with molecular docking studies confirming their potential binding to these enzymes. nih.govBenzhydrylpiperazine Hybrids
Sigma Receptor AffinityComputational studies on piperidine/piperazine-based compounds identified ligands with high affinity for the Sigma 1 Receptor (S1R), suggesting potential applications in treating CNS disorders. nih.govPiperidine/Piperazine-based Compounds
Antidepressant ActivityIn silico studies of phenylpiperazine derivatives have shown their potential as mono-amino oxidase (MAO) inhibitors, a key target in the treatment of depression. jetir.orgPhenylpiperazine Derivatives

These computational predictions for structurally similar compounds suggest that this compound may exhibit a diverse pharmacological profile, with potential interactions spanning CNS targets and enzymes involved in cell regulation. The presence of the methyl group on one of the phenyl rings could further influence its binding selectivity and affinity compared to its unsubstituted analogs. However, without direct computational or experimental data for this compound, these remain informed hypotheses that underscore the need for future dedicated in silico and in vitro investigations.

Structure Activity Relationship Studies of 4 Methylphenyl Phenylmethyl Piperazine Derivatives

Influence of Substituent Modifications on Molecular Interactions and Biological Activities

The biological activity of [(4-Methylphenyl)phenylmethyl]piperazine derivatives can be significantly altered by introducing various substituents onto the aromatic rings or the second nitrogen of the piperazine (B1678402) ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors has demonstrated the impact of substituents on a terminal phenyl ring attached to the core benzhydrylpiperazine structure. nih.govnih.gov The position and nature of these substituents are critical for inhibitory potential. For instance, a derivative with a 4-chloro substitution on the terminal phenyl ring (Compound 9d ) showed potent inhibition of both COX-2 and 5-LOX. nih.gov The activity was found to be sensitive to the substituent's location; a 4-nitro group provided greater activity against both enzymes compared to a 2-nitro substitution. nih.gov Furthermore, disubstitution with electron-withdrawing groups, such as chloro and nitro groups, also modulated the inhibitory activity. nih.gov

In the context of anti-allergic agents, modifications to (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have yielded compounds with significant potency. nih.gov The introduction of different functional groups led to derivatives that, in some cases, exhibited stronger effects on allergic asthma and allergic itching than the control drug, levocetirizine. nih.gov

For anticancer applications, a series of 1-(4-substituted benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. google.com The nature of the substituent on the benzoyl moiety was shown to be a key determinant of activity. For example, derivatives with smaller, electron-withdrawing groups like fluorine and chlorine at the para position of the benzoyl ring displayed notable cytotoxicity against liver, breast, and colon cancer cell lines. google.com

Similarly, in the development of antimycobacterial agents, increasing the lipophilicity of N-diphenylmethyl-piperazine-based conjugates through the introduction of substituents like trifluoromethyl (-CF3) or fluorine (-F) at the 3'- or 4'-position of a phenylpiperazine moiety enhanced the in vitro activity against Mycobacterium tuberculosis. nih.gov

Table 1: Influence of Substituents on Biological Activity of Benzhydrylpiperazine Derivatives
Core StructureSubstituent(s)Target/ActivityKey FindingReference
Benzhydrylpiperazine-oxadiazole hybrid4-Cl on terminal phenylCOX-2/5-LOX InhibitionPotent dual inhibition (IC50 = 0.25 µM for COX-2). nih.gov
Benzhydrylpiperazine-oxadiazole hybrid4-NO2 on terminal phenylCOX-2/5-LOX InhibitionMore potent than 2-NO2 substitution. nih.gov
(R)-1-[(4-chlorophenyl)phenylmethyl]piperazineVarious side chainsAnti-allergicSeveral derivatives showed stronger potency than levocetirizine. nih.gov
1-(Benzoyl)-4-(4-chlorobenzhydryl)piperazine4-F on benzoyl ringAnticancer (Cytotoxicity)Active against HUH7, MCF7, HCT116 cell lines. google.com
1-(Benzoyl)-4-(4-chlorobenzhydryl)piperazine4-Cl on benzoyl ringAnticancer (Cytotoxicity)Active against HUH7, MCF7, HCT116 cell lines. google.com
N-Diphenylmethyl-piperazine conjugate3'-CF3 or 4'-F on phenylpiperazineAntimycobacterialIncreased lipophilicity improved activity against M. tuberculosis. nih.gov

Role of the Piperazine Core in Modulating Ligand-Receptor Selectivity and Affinity

The piperazine ring is not merely a linker but an essential pharmacophoric element that plays a critical role in molecular recognition, binding affinity, and receptor selectivity. nih.gov Its two nitrogen atoms can engage in various non-covalent interactions, including hydrogen bonding and ionic interactions, with receptor residues. The piperazine framework is a common feature in drugs targeting the central nervous system, where it often serves as a crucial anchor to aminergic G protein-coupled receptors (GPCRs). nih.govsemanticscholar.org For example, in dopamine (B1211576) receptors, the protonated nitrogen of the piperazine moiety can form a key salt bridge with a conserved aspartic acid residue (Asp3.32), anchoring the ligand in the binding pocket. nih.gov

The importance of the piperazine core is highlighted in studies where it is compared with or replaced by structural analogues. In a series of dual-target ligands for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, replacing a piperazine ring with a piperidine (B6355638) ring had a profound effect on selectivity. While the modification did not significantly alter the high affinity for H3R, it dramatically increased the affinity for the σ1R, suggesting that the piperidine moiety was a more critical structural element for achieving potent dual activity in that specific scaffold.

Table 2: Comparative Receptor Affinities (Ki, nM) of Piperazine vs. Piperidine Analogues
Compound PairHeterocyclic CoreHistamine H3 Receptor (hH3R)Sigma-1 Receptor (σ1R)Reference
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

Stereochemical Determinants of Activity in Chiral Analogues

The benzhydryl carbon atom in this compound and its derivatives is a chiral center, meaning these compounds can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like receptors and enzymes. google.comgoogle.com

This stereoselectivity is prominently illustrated by the widely used second-generation antihistamine, cetirizine, which is a derivative of 1-[(4-chlorophenyl)phenylmethyl]piperazine. asianpubs.org The commercial drug was originally marketed as a racemic mixture of its (R)- and (S)-enantiomers. nih.govproquest.com Subsequent research demonstrated that the antihistaminic activity resides almost exclusively in the (R)-enantiomer, now marketed as levocetirizine. nih.gov The (R)-enantiomer exhibits a significantly greater affinity and a longer residence time at the human histamine H1 receptor (hH1R) compared to the (S)-enantiomer, also known as dextrocetirizine, which is substantially less potent. scispace.comnih.govnih.govproquest.com This difference in activity underscores the critical importance of the three-dimensional arrangement of the atoms at the chiral center for optimal receptor binding.

The recognition of such stereochemical importance has led to the intentional design and synthesis of single-enantiomer derivatives. For example, a series of novel and potent anti-allergic agents were developed based on the specific (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine scaffold, leveraging the known stereochemical preference for activity. semanticscholar.org The synthesis of optically pure enantiomers is a key strategy to develop more selective drugs with improved therapeutic indices. google.comgoogle.com

Table 3: Stereoselectivity of Cetirizine Enantiomers at the Histamine H1 Receptor
EnantiomerCommon NameActivity at H1 ReceptorReference
(R)-cetirizineLevocetirizineHigh affinity and long residence time; potent inverse agonist. nih.govproquest.com
(S)-cetirizineDextrocetirizineSignificantly lower potency and affinity compared to the (R)-enantiomer. nih.govnih.gov

Principles of Rational Design for Novel Benzhydrylpiperazine Structures

The development of novel benzhydrylpiperazine derivatives is increasingly guided by rational design principles, which use structural information about the biological target and existing ligands to create more effective molecules. These strategies move beyond traditional trial-and-error screening to a more directed and efficient discovery process.

One prominent approach is structure-based drug design . This process often begins by screening large chemical databases, such as ChEMBL, against the known three-dimensional crystal structure of a target protein (e.g., COX-2). nih.govnih.gov Computational docking can identify initial "hit" compounds, like a benzhydrylpiperazine derivative, that show favorable binding potential. This initial hit then serves as a template for the rational design of a new series of compounds with modifications aimed at optimizing the observed interactions and improving properties like potency and selectivity. nih.govnih.gov

Another powerful strategy is the privileged structure-based approach . This method leverages the knowledge that certain molecular scaffolds, such as the benzhydrylpiperazine moiety, are capable of binding to multiple, diverse biological targets. scispace.com By identifying this scaffold as a starting point, researchers can perform efficient structural optimization to develop potent and selective modulators for a specific target of interest, such as the CB1 receptor. scispace.com

Molecular hybridization is a further design principle where distinct pharmacophores from different drug classes are combined into a single molecule to achieve a dual or synergistic effect. An example is the synthesis of cetirizine-like compounds by combining the 1-[(4-chlorophenyl)phenylmethyl]piperazine intermediate (known for antihistamine activity) with an aromatic sulfonyl chloride moiety (as sulfonamides are known to possess antiallergic properties). nih.gov The goal is to create a new chemical entity that retains the desired properties of both original structures.

Finally, a fragment-based approach can be employed, where a known active drug is deconstructed into its key structural components. For instance, the structure of aripiprazole, a successful antipsychotic, can be dissected to identify the phenylpiperazine moiety as crucial for binding at the 5-HT1A receptor. nih.gov This fragment can then be incorporated into novel molecular frameworks to design new ligands with potentially improved properties. nih.gov These rational design principles are instrumental in navigating the vast chemical space to efficiently discover the next generation of benzhydrylpiperazine-based therapeutics.

Receptor Binding and Pharmacological Profiling in in Vitro Models for 4 Methylphenyl Phenylmethyl Piperazine Analogs

Interactions with the Serotonergic System

The serotonergic system is a key target for many psychoactive compounds. Analogs of [(4-Methylphenyl)phenylmethyl]piperazine, particularly arylpiperazine derivatives, have been extensively studied for their affinity and activity at serotonin (B10506) receptors and transporters.

Arylpiperazine derivatives consistently demonstrate a significant affinity for the 5-HT1A receptor. N4-substitution on the piperazine (B1678402) ring can enhance this affinity. For instance, derivatives with a phthalimido or benzamido group at the end of a four-methylene unit chain attached to the 4-position of the piperazine ring exhibit high affinity for 5-HT1A sites. One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has been reported to possess a very high affinity, with a Ki value of 0.6 nM. Further modifications, such as replacing the phthalimide (B116566) moiety with alkyl amides, can lead to both improved affinity and selectivity. nih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine binds to 5-HT1A sites with a high affinity (Ki = 0.4 nM) and demonstrates a 160-fold selectivity over α1-adrenergic sites. nih.gov

The functional activity of these analogs at the 5-HT1A receptor varies, with compounds exhibiting profiles ranging from antagonist to partial agonist and full agonist. Preliminary studies on 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine indicated that it retains antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov In contrast, other arylpiperazine derivatives have been developed as 5-HT1A receptor partial agonists. nih.gov The nature of the substituent on the aryl ring and the length and composition of the side chain are critical in determining whether a compound will act as an agonist or an antagonist.

Table 1: 5-HT1A Receptor Binding Affinities of Selected this compound Analogs

CompoundKi (nM)Receptor Subtype
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine0.65-HT1A
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.45-HT1A

Note: This table is interactive and can be sorted by clicking on the column headers.

The serotonin transporter (SERT) is another important target within the serotonergic system. Arylpiperazine derivatives related to quipazine (B1207379) have been evaluated for their interaction with SERT, with some showing nanomolar affinity. nih.gov The structure-affinity relationship studies indicate that the fused benzene (B151609) ring of quipazine plays a role in the interaction with the SERT binding site. For long-chain arylpiperazines, modifications to the aryl group, the linker, and the terminal fragment can result in compounds with varying affinities for SERT. nih.gov

Interactions with the Dopaminergic System

The dopaminergic system is critically involved in mood, motivation, and motor control. The interaction of this compound analogs with components of this system, particularly the dopamine (B1211576) transporter, has been a focus of research.

Novel diphenylalkyl piperazine derivatives have been synthesized and shown to have high affinities for the dopamine transporter (DAT). nih.gov Structure-activity relationship studies of these compounds suggest that there are specific steric and electronic requirements for potent interaction with the DAT. For example, in a series of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine derivatives, modifications to the 2-hydroxy-3-phenylaminopropyl moiety revealed that an unsubstituted nitrogen atom or a nitrogen atom with an electron-donating substituent, along with the hydroxy group, are beneficial for high DAT binding affinity. nih.gov Some of these compounds exhibit IC50 values in the nanomolar range for dopamine uptake inhibition.

In another series of chlorophenylpiperazine (B10847632) analogues, high affinity for DAT was also observed. Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine displayed high selectivity for DAT over other tested sites. nih.gov

Table 2: Dopamine Transporter (DAT) Binding Affinities of Selected Phenylpiperazine Analogs

Compound SeriesKey Structural FeatureDAT Binding Affinity
Diphenylalkyl piperazinesPhenyl substituted aminopropanol (B1366323) moietyHigh (nanomolar IC50 values)
ChlorophenylpiperazinesChloro-substituted phenylethyl ligandHigh (Ki in nanomolar range)

Note: This table is interactive and can be sorted by clicking on the column headers.

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. The potential for this compound analogs to modulate GABAA receptors has been explored.

The GABAA receptor possesses multiple allosteric binding sites, including the well-known benzodiazepine (B76468) site. nih.gov Ligands that bind to this site can modulate the receptor's response to GABA. Research on piperine (B192125), a natural product containing a piperidine (B6355638) ring (structurally related to piperazine), has shown that it can modulate GABAA receptors. nih.gov While some studies on piperine analogs suggest a binding site independent of the benzodiazepine site, other research on different piperazine derivatives points towards an interaction with this site. researchgate.netmdpi.com

For example, a study on the neuropharmacological activity of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297), a piperazine derivative, demonstrated that its anxiolytic-like effects were blocked by pretreatment with flumazenil, a known benzodiazepine site antagonist. This finding suggests that the anxiolytic activity of this particular piperazine derivative is mediated, at least in part, through the benzodiazepine site of the GABAA receptor.

Further research is necessary to determine if this compound itself or its closer analogs directly bind to and modulate the benzodiazepine site on GABAA receptors.

Engagement with the Opioidergic System

The piperazine scaffold is a recognized pharmacophore in medicinal chemistry, known for its interaction with various biological targets, including the opioid receptor system. Opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs. nih.govpainphysicianjournal.com The interaction of ligands with these receptors can produce a range of pharmacological effects. painphysicianjournal.com Research into various classes of piperazine-containing compounds has revealed their potential to bind to these receptors, often with varying degrees of affinity and selectivity. nih.gov

Specifically, derivatives containing a benzhydryl (diphenylmethyl) moiety attached to the piperazine ring have been a subject of investigation for their pharmacological activity, including their potential engagement with the opioidergic system. researchgate.net While specific binding data for this compound was not detailed in the reviewed literature, studies on structurally related benzhydrylpiperazine analogs provide significant insights into how this chemical class interacts with opioid receptors. researchgate.net

In vitro binding assays are crucial for determining the affinity and selectivity of a compound for different receptor subtypes. nih.gov Studies on a series of benzhydrylpiperazine analogs have demonstrated that this structural class can act as potent and highly selective ligands for the delta-opioid receptor. researchgate.net In one such study, several benzhydrylpiperazine compounds were evaluated for their binding affinities at μ, δ, and κ opioid receptor subtypes using radioligand binding assays. researchgate.net

The results indicated that while binding affinities for the μ and κ receptors were generally in the micromolar range, several analogs displayed potent binding to the δ receptor with IC50 values in the nanomolar range. researchgate.net This demonstrates a pronounced selectivity for the delta subtype within this chemical series. For example, compounds designated as 2e , 2f , 2h , 2i , and 2m in the study showed IC50 values for the δ receptor of 2.9 nM, 9.6 nM, 1.2 nM, 2.5 nM, and 1.9 nM, respectively. researchgate.net Their selectivity for the δ receptor over the μ receptor ranged from approximately 750-fold to over 8,300-fold. researchgate.net These findings highlight that specific substitutions on the benzhydryl and piperazine rings are key determinants of both potency and selectivity for the δ-opioid receptor. researchgate.net

Compoundμ Ki (nM)δ Ki (nM)κ Ki (nM)δ/μ Selectivity Ratioδ/κ Selectivity Ratio
2e 2,2002.9>10,000759>3,448
2f >10,0009.6>10,000>1,042>1,042
2h >10,0001.2>10,000>8,333>8,333
2i 2,7002.5>10,0001,080>4,000
2m 2,8001.9>10,0001,474>5,263

Data sourced from a study on Benzhydrylpiperazines as Nonpeptidic Delta Opioid Receptor Ligands. researchgate.net Ki values were converted from reported IC50 values.

Calcium Channel Modulation by Piperazine Derivatives

Voltage-gated calcium channels are critical in regulating numerous physiological processes in electrically excitable cells, including neurotransmitter release and muscle contraction. nih.gov These channels are classified into different types, such as L-type, N-type, and T-type, based on their electrophysiological and pharmacological properties. nih.govnih.gov The piperazine moiety is a core component of various known calcium channel blockers. nih.gov For instance, flunarizine, a piperazine-based compound, is known to inhibit T-type calcium channels. nih.gov This has spurred further investigation into novel piperazine derivatives as potential modulators of calcium channel activity, particularly as antagonists or blockers. nih.govnih.govnih.gov The diphenylmethyl-piperazine (benzhydrylpiperazine) pharmacophore, in particular, has been used as a foundational structure for developing new series of compounds targeting these channels. nih.govnih.gov

T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are low-voltage activated channels that play a key role in regulating neuronal excitability. nih.govmdpi.com The Cav3.2 isoform, in particular, is implicated in peripheral pain signaling pathways, making it a significant therapeutic target. nih.govnih.gov

In a detailed study, a series of 14 benzhydryl piperazine derivatives were synthesized and evaluated for their ability to block Cav3.2 T-type calcium channels. nih.gov The inhibitory effects of these compounds were tested at a concentration of 10 µM using whole-cell patch clamp recordings on cells transiently expressing the Cav3.2 channel. nih.govresearchgate.net

The screening revealed a stringent structure-activity relationship. nih.gov Of the 14 compounds tested, only one derivative, compound 10e (3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide), demonstrated potent blocking activity, with an 89.46 ± 1.96% inhibition of the Cav3.2 channel. nih.govresearchgate.net The other 13 analogs exhibited minimal to no effect, with inhibition values ranging from 0.0% to 6.29%. nih.govresearchgate.net Further investigation showed that compound 10e also effectively blocked the other T-type channel isoforms, Cav3.1 (93.30 ± 2.78% inhibition) and Cav3.3 (88.41 ± 4.08% inhibition), but had only weak effects on high-voltage-activated L-type (Cav1.2) and N-type (Cav2.2) channels. nih.gov The potent activity of compound 10e was attributed to the specific combination of bis(4-fluorophenyl)methyl and 2-methoxyphenyl substituents. nih.gov

Compound IDInhibition of Cav3.2 Current (%) at 10 µM
10a 0.0 ± 0.0
10b 4.38 ± 2.21
10c 0.0 ± 0.0
10d 0.0 ± 0.0
10e 89.46 ± 1.96
10f 0.0 ± 0.0
10g 0.0 ± 0.0
11a 0.0 ± 0.0
11b 0.0 ± 0.0
11c 6.29 ± 3.42
11d 0.0 ± 0.0
11e 0.0 ± 0.0
11f 0.0 ± 0.0
11g 0.0 ± 0.0

Data from electrophysiological analysis of benzhydryl piperazine derivatives on transiently expressed Cav3.2 channels. nih.govresearchgate.net

In Vitro and in Vivo Metabolism Research on Piperazine Derivatives

Identification of Metabolic Pathways in Biological Systems (e.g., animal models, cellular assays)

Research on piperazine (B1678402) derivatives indicates that their metabolism is a complex process involving several key pathways. In vitro studies utilizing liver microsomes and other cellular assays, as well as in vivo animal models, have been instrumental in elucidating these transformations.

For instance, studies on the related compound LDN-193189, which also contains a piperazine moiety, have shown that the piperazine ring is a primary site of metabolic activity. Following incubation with liver microsomes, this compound was observed to undergo extensive metabolism, leading to various piperazine ring-cleaved derivatives. Additionally, a piperazine ring-oxidized derivative (a lactam) was identified across all species tested, suggesting this is a common metabolic route. frontiersin.org

Furthermore, research on other piperazine-containing compounds has identified N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions as major metabolic pathways. For example, 1-benzhydrylpiperazine (B193184) is a known human metabolite of cinnarizine, indicating that the N-substituted piperazine structure is susceptible to metabolic cleavage. nih.gov

Based on this, the anticipated metabolic pathways for [(4-Methylphenyl)phenylmethyl]piperazine in biological systems would likely include:

Oxidation of the piperazine ring: This could lead to the formation of lactam derivatives. frontiersin.org

Cleavage of the piperazine ring: This would result in various degradation products. frontiersin.org

Hydroxylation of the phenyl and/or methylphenyl rings: The aromatic rings are common sites for hydroxylation reactions.

N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the benzhydryl group.

Conjugation: Subsequent phase II metabolism of hydroxylated metabolites to form glucuronide or sulfate (B86663) conjugates.

The following table summarizes the potential metabolic pathways based on research into related piperazine compounds.

Metabolic Pathway Description Supporting Evidence from Related Compounds
Piperazine Ring OxidationFormation of a lactam derivative by oxidation of the piperazine ring.Observed in the metabolism of LDN-193189. frontiersin.org
Piperazine Ring CleavageDegradation of the piperazine ring structure into smaller molecules.A major metabolic route for LDN-193189. frontiersin.org
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl or methylphenyl rings.A common metabolic pathway for many xenobiotics containing aromatic rings.
N-DealkylationCleavage of the N-C bond connecting the piperazine ring to the benzhydryl moiety.Inferred from the fact that 1-benzhydrylpiperazine is a metabolite of other drugs. nih.gov
ConjugationAttachment of endogenous molecules like glucuronic acid or sulfate to hydroxylated metabolites.A standard Phase II metabolic process for hydroxylated compounds.

Characterization of Cytochrome P450 Enzyme Involvement in Biotransformation

The biotransformation of a vast number of pharmaceuticals and xenobiotics is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov Research into various piperazine-containing drugs has consistently demonstrated the significant role of these enzymes in their metabolism.

Specifically, CYP3A4, one of the most abundant CYP450 enzymes in the human liver, has been identified as a key player in the metabolism of several piperazine derivatives. Studies have shown that some piperazine-containing compounds can act as mechanism-based inactivators of CYP3A4, indicating a direct interaction and metabolic transformation by this enzyme. nih.govresearchgate.net In addition to CYP3A4, other isoforms such as CYP2D6 and CYP1A2 have also been implicated in the metabolism of certain piperazine-based compounds. researchgate.net

Given the structural similarities, it is highly probable that the metabolism of this compound is also heavily reliant on CYP450 enzymes. The expected involvement of specific CYP450 isoforms is outlined in the table below.

CYP450 Isoform Potential Role in Metabolism of this compound Evidence from Related Compounds
CYP3A4Likely a major enzyme responsible for oxidation and N-dealkylation.Implicated as a primary enzyme in the metabolism of numerous piperazine derivatives. nih.govresearchgate.netresearchgate.net
CYP2D6May contribute to the hydroxylation of the aromatic rings.Known to be involved in the metabolism of other piperazine-containing compounds. researchgate.net
CYP1A2Could play a role in N-demethylation and other oxidative pathways.Shown to be involved in the biotransformation of some piperazine-type drugs. researchgate.net

Metabolite Identification and Structural Elucidation in Biological Matrices

The identification and structural elucidation of metabolites in biological matrices such as plasma, urine, and feces are crucial for understanding the complete metabolic profile of a compound. While specific metabolite data for this compound is not available, predictions can be made based on the metabolic pathways identified for analogous compounds.

For example, in studies of LDN-193189, various piperazine ring-cleaved and oxidized metabolites were identified using liquid chromatography-mass spectrometry (LC-MS). frontiersin.org These techniques are standard in metabolite identification studies and would be essential for characterizing the metabolites of this compound. chemrxiv.org

Potential metabolites that could be found in biological matrices following administration of this compound are listed in the table below. The structural elucidation of these metabolites would typically involve advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Potential Metabolite Predicted Structure Method of Identification in Related Compound Studies
Piperazine Ring LactamAn oxidized form of the parent compound with a carbonyl group on the piperazine ring.Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org
Ring-Cleaved ProductsVarious smaller molecules resulting from the breakdown of the piperazine ring.Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org
Hydroxylated MetabolitesThe parent compound with a hydroxyl group on one or both of the aromatic rings.Typically identified by an increase in mass corresponding to the addition of an oxygen atom via LC-MS.
Dealkylated PiperazineThe piperazine ring structure without the [(4-Methylphenyl)phenylmethyl] group.Inferred from the presence of 1-benzhydrylpiperazine as a metabolite of other drugs. nih.gov
Conjugated MetabolitesGlucuronide or sulfate conjugates of the hydroxylated metabolites.Often detected by a significant increase in mass and characteristic fragmentation patterns in MS/MS analysis.

Future Directions and Emerging Research Opportunities for 4 Methylphenyl Phenylmethyl Piperazine Research

Advancements in Synthetic Strategies for Complex and Diverse Analogues

The synthesis of piperazine (B1678402) derivatives is an area of continuous innovation, with a focus on creating molecules with greater structural complexity and diversity. researchgate.net While traditional methods have focused on N-substitution, recent advancements are centered on the functionalization of the carbon atoms within the piperazine ring, a strategy that was previously underexplored. mdpi.com Approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions, highlighting a significant opportunity for creating novel analogues by modifying the ring's carbon framework. mdpi.comnsf.gov

Modern synthetic strategies are enabling chemists to access these previously hard-to-reach derivatives. Key advancements include:

C-H Functionalization: Direct modification of carbon-hydrogen bonds on the piperazine ring provides a more efficient route to novel analogues, avoiding lengthy synthetic sequences. mdpi.comnsf.gov

Photoredox Catalysis: The use of light-mediated reactions allows for mild and selective functionalization of the piperazine core. researchgate.netmdpi.com

Transition-Metal-Catalyzed Reactions: Palladium and other transition metals are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, facilitating the creation of complex derivatives. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, enabling safer and more efficient synthesis of piperazine analogues. mdpi.com

These innovative methods are paving the way for the creation of libraries of diverse [(4-Methylphenyl)phenylmethyl]piperazine analogues with unique three-dimensional structures, which is crucial for exploring new biological targets and optimizing pharmacological properties. mdpi.com

Table 1: Modern Synthetic Approaches for Piperazine Derivatives
Synthetic StrategyDescriptionKey Advantages
C-H Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond.Increases atom economy, reduces synthetic steps.
Photoredox Catalysis Uses visible light to initiate chemical reactions via single-electron transfer.Mild reaction conditions, high selectivity.
Transition-Metal Catalysis Employs metals like palladium or copper to catalyze bond formation.Versatile for a wide range of transformations.
Flow Chemistry Reactions are performed in a continuously flowing stream.Enhanced safety, scalability, and reaction control.

Application of Artificial Intelligence and Machine Learning in Piperazine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, and its application to piperazine-based compounds holds immense promise. excli.dedlapiper.com These computational tools can significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets to predict biological activity and physicochemical properties. researchgate.netnih.gov

In the context of piperazine research, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative models can design novel piperazine analogues with desired pharmacological profiles by learning from existing chemical and biological data. excli.de

Bioactivity Prediction: Machine learning algorithms can predict the biological activity of new piperazine derivatives against specific targets, prioritizing the synthesis of the most promising compounds. researchgate.netnih.govgithub.com

ADMET Prediction: AI models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. frontiersin.org

Virtual Screening: Large chemical libraries can be computationally screened to identify piperazine-containing molecules that are likely to bind to a specific biological target. nih.gov

By leveraging these computational approaches, researchers can navigate the vast chemical space of piperazine derivatives more efficiently, reducing the time and cost associated with traditional drug discovery methods. dlapiper.comnih.govsysrevpharm.org The use of random forest, support vector classification, and deep neural networks are among the ML algorithms being employed for these predictive models. nih.gov

Table 2: AI and Machine Learning Applications in Piperazine Drug Discovery
ApplicationDescriptionPotential Impact
De Novo Design AI algorithms generate novel molecular structures with optimized properties.Accelerates the discovery of new chemical entities.
Bioactivity Prediction ML models predict the efficacy of compounds against biological targets.Reduces the number of compounds needing synthesis and testing.
ADMET Profiling In silico prediction of a drug's pharmacokinetic and toxicity profiles.Improves the success rate of candidates in clinical trials.
Virtual Screening Computationally filtering large databases for potential drug candidates.Cost-effective identification of hit compounds.

Exploration of Novel Receptor Targets and Mechanisms of Action for Therapeutics

The piperazine moiety is a "privileged structure" known to interact with a wide array of biological targets, particularly within the central nervous system (CNS). rsc.orgbenthamdirect.com Piperazine derivatives have shown activity at various neurotransmitter receptors, making them valuable for treating a range of neurological and psychiatric disorders. benthamdirect.comresearchgate.netsilae.it Future research will focus on identifying novel receptor targets and elucidating the precise mechanisms of action for this compound and its analogues.

Promising areas of exploration include:

Sigma Receptors (σ1R and σ2R): These receptors are implicated in a variety of CNS disorders, and piperazine-based ligands have shown high affinity for them. nih.gov Computational studies, including molecular docking and dynamic simulations, are being used to understand the binding interactions and guide the design of selective ligands. nih.gov

Histamine (B1213489) Receptors (H3R): Dual-acting ligands that target both histamine H3 and sigma-1 receptors are being investigated for their potential in pain management. acs.orgunisi.it

Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6): A novel piperazine derivative has been identified as a selective activator of TRPC6, a target for treating synaptic deficiencies in Alzheimer's disease. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase: Piperazine-hydrazide derivatives are being evaluated as potential antidepressants through their inhibition of MAO-A, with some also showing binding affinity for targets relevant to Alzheimer's disease. cuestionesdefisioterapia.com

Histone Deacetylase 6 (HDAC6): By combining the structural features of HDAC6 inhibitors with brain-penetrant antihistamines containing a benzylpiperazine unit, researchers are developing selective and CNS-penetrant HDAC6 inhibitors for neurodegenerative diseases. nih.gov

The structural versatility of the piperazine core allows for fine-tuning of receptor affinity and selectivity, opening avenues for the development of multi-target drugs or highly specific agents for complex diseases. researchgate.netoup.com

Contribution to Fundamental Understanding of Neurotransmitter Systems and Chemical Biology

Research into this compound and its derivatives not only drives the development of new medicines but also contributes significantly to our fundamental understanding of neurobiology and chemical biology. chemimpex.com The piperazine scaffold serves as a versatile tool for creating chemical probes to investigate the function of neurotransmitter systems. benthamdirect.com

By designing and synthesizing piperazine analogues with specific affinities for various receptors, researchers can dissect the complex signaling pathways within the brain. researchgate.netnih.gov For instance, derivatives of this compound can help in understanding the roles of different serotonin (B10506) (5-HT) and dopamine (B1211576) receptor subtypes in conditions like anxiety, depression, and psychosis. benthamdirect.comsilae.itnih.gov The study of how these compounds modulate monoamine pathways provides crucial insights into the underlying biology of these disorders. benthamdirect.comresearchgate.net

Furthermore, the development of novel synthetic methodologies for piperazine derivatives expands the toolkit available to chemical biologists. researchgate.netresearchgate.net These new reactions and strategies can be applied to other heterocyclic systems, advancing the broader field of organic synthesis. The piperazine ring's ability to be incorporated into a wide range of molecular architectures makes it an invaluable component in the design of molecules to probe biological systems, ultimately enhancing our knowledge of the intricate interplay between chemistry and biology. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing [(4-Methylphenyl)phenylmethyl]piperazine derivatives?

  • Methodological Answer : A common approach involves Mannich base synthesis or nucleophilic substitution on piperazine scaffolds. For example, derivatives can be synthesized by reacting substituted benzyl halides with piperazine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) to isolate intermediates, with yields ranging from 41% to 92% depending on substituent steric effects . Reaction optimization may require adjusting stoichiometry (e.g., 1:1.5 molar ratio of aldehyde to amine) and refluxing in aprotic solvents like DMF under inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.4 ppm and piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • HPLC with UV detection (e.g., C18 column, 254 nm) assesses purity (>95% for pharmacological studies) .
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 269.34 for a derivative in ) .
  • Melting point analysis (e.g., 153–154°C for bromophenyl derivatives) verifies crystallinity .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : For carbonic anhydrase (hCA I/II), use fluorometric or stopped-flow methods with 4-nitrophenyl acetate as substrate. IC₅₀ values <10 µM indicate potent inhibition .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. Monitor EC₅₀ and compare to cisplatin controls .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli. Piperazine derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility)?

  • Methodological Answer :

  • pKa determination : Use potentiometric titration at multiple temperatures (298–323 K) with corrections for ionic strength. For example, piperazine derivatives with electron-donating groups (e.g., -OCH₃) exhibit pKa shifts of ±0.5 units due to resonance effects .
  • Solubility modeling : Apply thermodynamic models (e.g., modified UNIFAC) for CO₂ solubility in aqueous piperazine systems. Validate with experimental data at 313–393 K and pressures up to 9.6 MPa .

Q. What strategies optimize structure-activity relationships (SAR) for pharmacological activity?

  • Methodological Answer :

  • Substituent modulation : Introduce para-substituted aryl groups (e.g., 4-Cl, 4-F) to enhance receptor binding. For dopamine D3 selectivity, 2,4-dichlorophenyl groups improve affinity by 10-fold compared to unsubstituted analogs .
  • Stereochemical control : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize R/S isomers using enantiopure starting materials. (R)-configurations often show higher bioactivity .
  • Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine to assess metabolic stability. For example, 1-(2-hydroxyethyl)piperazine derivatives reduce hepatic clearance .

Q. How to address challenges in enantiomeric resolution and chiral analysis?

  • Methodological Answer :

  • Chiral derivatization : Use (R)- or (S)-Mosher’s acid chloride to form diastereomers for NMR or LC-MS analysis .
  • Dynamic kinetic resolution : Employ lipase-catalyzed acyl transfer (e.g., Candida antarctica Lipase B) in biphasic systems to achieve >90% enantiomeric excess .
  • X-ray crystallography : Resolve absolute configurations using single-crystal data (e.g., CCDC deposition for 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxic IC₅₀ values for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter drug bioavailability .
  • Cell line heterogeneity : MCF-7 (ER+) and MDA-MB-231 (ER−) may respond differently to estrogenic substituents .
  • Metabolic interference : Piperazine N-methylation (e.g., 1-methylpiperazine) increases logP but reduces aqueous solubility, affecting dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.